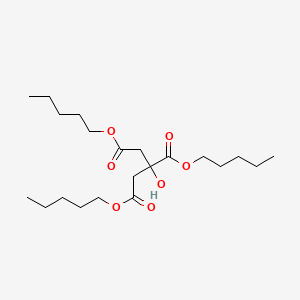
柠檬酸三戊酯
描述
Citric acid, tripentyl ester, is an organic compound with the molecular formula C21H38O7. It is an ester derivative of citric acid, where the hydrogen atoms of the hydroxyl groups are replaced by pentyl groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
科学研究应用
Citric acid, tripentyl ester, finds applications in various scientific fields:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in biochemical studies as a model compound for ester hydrolysis and transesterification reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with active pharmaceutical ingredients.
Industry: Utilized in the production of coatings, adhesives, and lubricants due to its excellent solubility and stability properties.
作用机制
Target of Action
Citric acid, tripentyl ester, also known as triethyl citrate, is an ester of citric acid . It is primarily used as a food additive, emulsifier, and solvent . Its primary targets are the foams it stabilizes, especially as a whipping aid for egg white . It is also used in pharmaceutical coatings and plastics .
Mode of Action
The mode of action of citric acid, tripentyl ester is primarily through its role as an emulsifier and solvent . As an emulsifier, it helps to stabilize foams, particularly in the case of egg whites, by reducing surface tension and facilitating the formation of stable air bubbles within the foam . As a solvent, it can dissolve or dilute other substances without causing a chemical change .
Biochemical Pathways
Citric acid, the parent compound, plays a crucial role in the citric acid cycle, a central metabolic pathway in all aerobic organisms . This cycle involves the oxidation of acetyl-CoA to carbon dioxide and involves various intermediates . It’s worth noting that the esterification process that forms citric acid, tripentyl ester may alter its participation in these pathways.
Pharmacokinetics
It is known to be a colorless, odorless liquid with a density of 1137 g/mL at 25 °C . It has a melting point of -55 °C and a boiling point of 294 °C at 1 atm . It is soluble in water, with a solubility of 65 g/L . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The primary result of the action of citric acid, tripentyl ester is the stabilization of foams, particularly in the case of egg whites . It also finds use in pharmaceutical coatings and plastics
Action Environment
The action of citric acid, tripentyl ester can be influenced by various environmental factors. For instance, its effectiveness as an emulsifier can be affected by the pH and temperature of the system . Additionally, its stability and efficacy as a solvent can be influenced by the presence of other solutes .
准备方法
Synthetic Routes and Reaction Conditions: Citric acid, tripentyl ester, can be synthesized through esterification reactions. One common method involves the reaction of citric acid with pentanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion:
Citric Acid+3PentanolH2SO4Citric Acid, Tripentyl Ester+3Water
Industrial Production Methods: In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can enhance the efficiency of water removal. Additionally, the reaction may be conducted under reduced pressure to lower the boiling points of the reactants and products, thus minimizing thermal degradation.
化学反应分析
Types of Reactions: Citric acid, tripentyl ester, undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to citric acid and pentanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Oxidation: Under strong oxidative conditions, the ester can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Citric acid and pentanol.
Transesterification: New esters and alcohols.
Oxidation: Carboxylic acids and other oxidized derivatives.
相似化合物的比较
Triethyl citrate: Another ester of citric acid, where the hydroxyl groups are replaced by ethyl groups. It is used as a plasticizer and food additive.
Tributyl citrate: An ester with butyl groups, commonly used in the production of flexible plastics and as a solvent.
Uniqueness of Citric Acid, Tripentyl Ester: Citric acid, tripentyl ester, is unique due to its longer alkyl chains (pentyl groups), which confer distinct solubility and hydrophobic properties compared to shorter-chain esters like triethyl citrate and tributyl citrate. These properties make it particularly suitable for applications requiring enhanced hydrophobicity and stability.
属性
IUPAC Name |
tripentyl 2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O7/c1-4-7-10-13-26-18(22)16-21(25,20(24)28-15-12-9-6-3)17-19(23)27-14-11-8-5-2/h25H,4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRFOGXSSDRZFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CC(CC(=O)OCCCCC)(C(=O)OCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220540 | |
| Record name | Citric acid, tripentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70289-34-8 | |
| Record name | Citric acid, tripentyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citric acid, tripentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





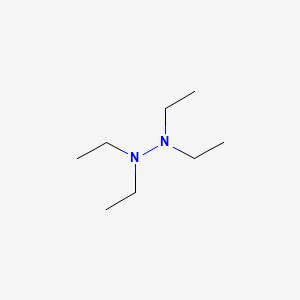
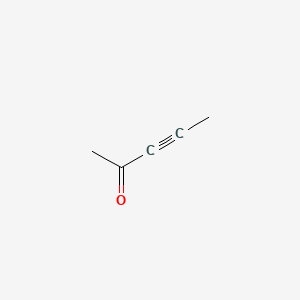

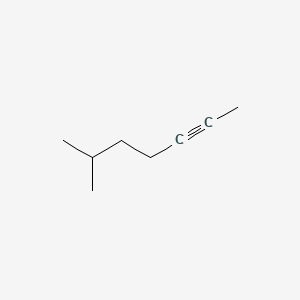
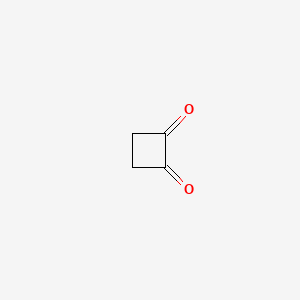
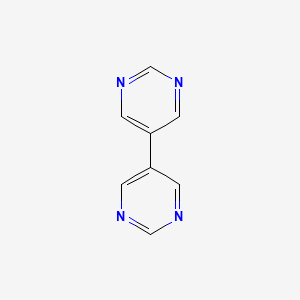
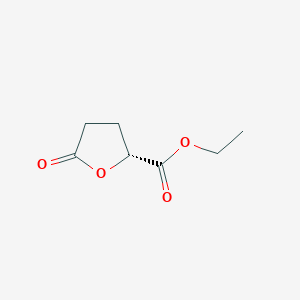
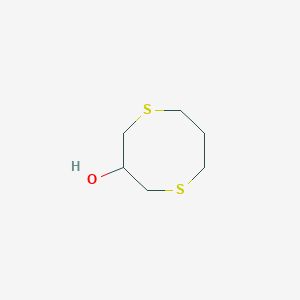
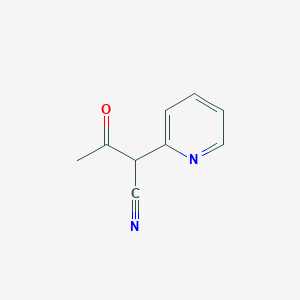
![(6-Methylimidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B1595064.png)

